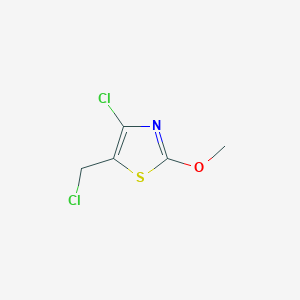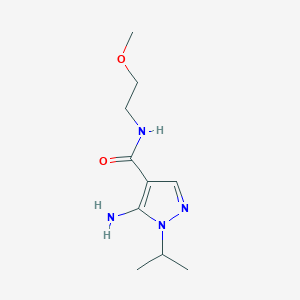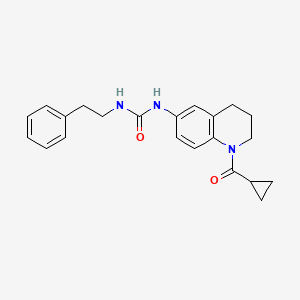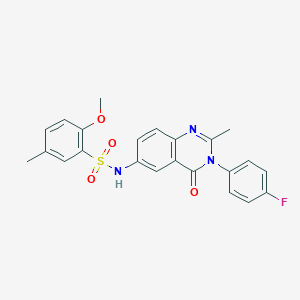
4-Chloro-5-(chloromethyl)-2-methoxy-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-Chloro-5-(chloromethyl)-2-methoxy-1,3-thiazole” belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds with a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .
Synthesis Analysis
The synthesis of such compounds usually involves several steps, including the formation of the thiazole ring and the introduction of various functional groups . The exact process would depend on the specific reactants and conditions used .Molecular Structure Analysis
The molecular structure of a compound like this can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry .Chemical Reactions Analysis
Thiazoles can participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo electrophilic and nucleophilic substitution reactions, and be involved in various other transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with different chemical reagents .Applications De Recherche Scientifique
Molecular Docking and Quantum Chemical Calculations
Research involving molecular docking and quantum chemical calculations has explored compounds with structures related to 4-Chloro-5-(chloromethyl)-2-methoxy-1,3-thiazole. For example, studies have utilized Density Functional Theory (DFT) to analyze molecular structures and spectroscopic data, providing insight into the potential energy distribution (PED) of vibrational modes, intramolecular charge transfers, and molecular electrostatic potential (MEP) analyses. Such investigations offer a deeper understanding of the compound's biological effects, predicted through molecular docking results (A. Viji et al., 2020).
Corrosion Inhibition
Several derivatives of 1,3-thiazole, closely related to 4-Chloro-5-(chloromethyl)-2-methoxy-1,3-thiazole, have been studied for their corrosion inhibition properties. For instance, thiazole hydrazones have shown potential in protecting mild steel from corrosion in acid media. Experimental and quantum chemical methods indicate these compounds act as mixed-type inhibitors, effectively suppressing both anodic and cathodic processes of corrosion. This research highlights the relevance of such compounds in materials science, particularly in enhancing the longevity and durability of metals in corrosive environments (Turuvekere K. Chaitra et al., 2016).
Antimicrobial and Anticancer Activity
Compounds structurally related to 4-Chloro-5-(chloromethyl)-2-methoxy-1,3-thiazole have been synthesized and evaluated for antimicrobial and anticancer activities. For example, formazans derived from thiadiazole Mannich bases have demonstrated moderate activity against pathogenic bacteria and fungi, indicating the potential for these compounds in developing new antimicrobial agents (P. Sah et al., 2014).
Liquid Crystalline Properties
Research on the liquid crystalline properties of model compounds and polymers containing thiazolo[5,4-d]thiazole units, which are structurally related to 4-Chloro-5-(chloromethyl)-2-methoxy-1,3-thiazole, has revealed that certain polymers exhibit thermotropic liquid crystalline properties. This study contributes to the field of materials science by providing insights into the design and synthesis of novel liquid crystalline materials, potentially useful in various technological applications (A. H. Al-dujaili et al., 2001).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-chloro-5-(chloromethyl)-2-methoxy-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2NOS/c1-9-5-8-4(7)3(2-6)10-5/h2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMBYIMDAAATIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(S1)CCl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-(chloromethyl)-2-methoxy-1,3-thiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2988360.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)methanesulfonamide](/img/structure/B2988361.png)


![2-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide](/img/structure/B2988366.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2988368.png)
![2-(4-ethoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2988369.png)
![N-[2-(1H-Indol-3-yl)ethyl]-4,6-dimethylpyrimidine-2-carboxamide](/img/structure/B2988371.png)

![(4-Benzhydrylpiperazino)[3-(4-fluoro-2-nitrophenoxy)-2-thienyl]methanone](/img/structure/B2988375.png)


